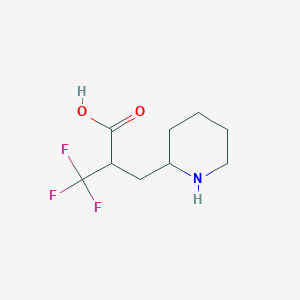

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid

Übersicht

Beschreibung

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid is a compound that falls within the category of fluorinated carboxylic acids, which are known for their complex conformational behavior and significance in pharmaceutical chemistry due to the presence of fluorine atoms. These atoms can significantly enhance the lipophilicity, bioavailability, and uptake of the molecules they are part of, making them valuable in the design of therapeutics .

Synthesis Analysis

The synthesis of related trifluoromethylated compounds, such as arylpropanoic acids, can be achieved through one-pot reactions involving Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation of arenes/phenols with 2-(trifluoromethyl)acrylic acid under superacidic conditions . Additionally, the synthesis of 3-trifluoromethylated piperazin-2-ones, which share structural similarities with the compound , has been reported using trifluoromethyl 2-bromo enones and N,N'-disubstituted ethylenediamines in trifluoroethanol . These methods highlight the potential pathways for synthesizing compounds with trifluoromethyl groups attached to nitrogen-containing rings.

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 3,3,3-trifluoro-2-(trifluoromethyl)propanoic acid, has been studied using high-resolution spectroscopic techniques. Two dominant conformers were observed, both adopting the Z form of the carboxylic acid group. Quantum chemical calculations were used to confirm these structures and to discuss their conformational landscapes .

Chemical Reactions Analysis

The reactivity of fluorinated carboxylic acids with nitrogen-containing groups can lead to various chemical transformations. For instance, the reaction of methyl 3,3,3-trifluoro-2-(pyridin-2-ylimino)propanoates with different nucleophiles resulted in the formation of acyclic and heterocyclic compounds, demonstrating the versatility of these fluorinated intermediates in organic synthesis . Furthermore, the electrochemical fluorination of nitrogen-containing carboxylic acids has been explored, yielding perfluoroacid fluorides that are considered key precursors for the production of fluorochemicals .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For example, the Brønsted acidity and hydrogen-bond donor ability of polyfluorinated alcohols are affected by the number of fluorine atoms and the steric hindrance around the OH group . These properties can significantly impact the behavior of fluorinated compounds in various chemical reactions, such as promoting solvent effects in sulfide oxidation and imino Diels-Alder reactions .

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Other Compounds : “3,3,3-Trifluoropropionic acid” may be used in the synthesis of “2,2,2-trifluoroethyl 3,3,3-trifluoroprionate” and “ethyl 3,3,3-trifluoroprionate”. These compounds could have various applications in different scientific fields, depending on their properties.

-

Enantioselective Friedel–Crafts Alkylation : “Ethyl 3,3,3-trifluoropyruvate” has been used in the enantioselective Friedel–Crafts alkylation of simple phenols and indoles. This is a type of chemical reaction used to synthesize complex organic compounds, and it’s particularly important in the field of organic chemistry.

-

Synthesis of Other Compounds : “3,3,3-Trifluoropropionic acid” may be used in the synthesis of “2,2,2-trifluoroethyl 3,3,3-trifluoroprionate” and “ethyl 3,3,3-trifluoroprionate”. These compounds could have various applications in different scientific fields, depending on their properties.

-

Enantioselective Friedel–Crafts Alkylation : “Ethyl 3,3,3-trifluoropyruvate” has been used in the enantioselective Friedel–Crafts alkylation of simple phenols and indoles. This is a type of chemical reaction used to synthesize complex organic compounds, and it’s particularly important in the field of organic chemistry.

Safety And Hazards

Eigenschaften

IUPAC Name |

3,3,3-trifluoro-2-(piperidin-2-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3NO2/c10-9(11,12)7(8(14)15)5-6-3-1-2-4-13-6/h6-7,13H,1-5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIQQLVQNDTREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC(C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401932 | |

| Record name | 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3,3-Trifluoro-2-(piperidin-2-ylmethyl)propanoic acid | |

CAS RN |

480438-80-0 | |

| Record name | 3,3,3-Trifluoro-2-[(piperidin-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,3-Trifluoro-[(2-piperidinyl)methyl]propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)